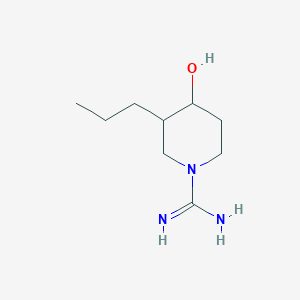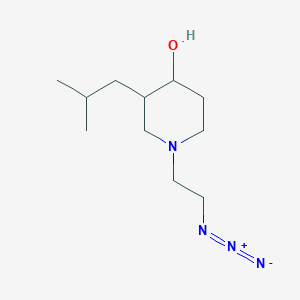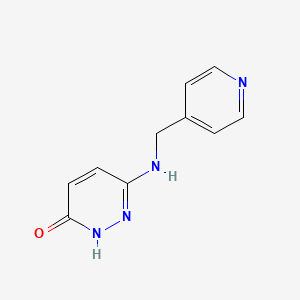
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine
Overview
Description
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine, also known as DMCPA, is an organic compound belonging to the class of amines. It is a colorless liquid with a boiling point of 191°C and a density of 1.09 g/ml. DMCPA is widely used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, it is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Scientific Research Applications
Heterocyclic Amine Formation in Cooked Meats
Heterocyclic amines (HCAs) are potent carcinogens formed in meats during cooking. These compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been associated with an increased risk of colorectal adenomas, which are precursors to colorectal cancer. A systematic review and meta-analysis highlighted the association between high intake levels of HCAs and an elevated risk of colorectal adenomas, suggesting a positive correlation between dietary intake of meat mutagens and cancer risk (Martínez Góngora et al., 2018).
Food-derived Heterocyclic Amines and Breast Cancer
Research has implicated food-derived heterocyclic amines, like PhIP, in the etiology of human breast cancer. These compounds, found in cooked meats, form DNA adducts in the mammary gland upon metabolic activation and have been shown to cause mammary gland cancer in rodent models. This suggests a potential role for food-derived HAs as etiological agents in human breast cancer, warranting further investigation into their interaction with other dietary factors in mammary carcinogenesis (Snyderwine, 1994).
Advances in Heterocyclic Aromatic Amine Research
A comprehensive review on heterocyclic aromatic amines (HAAs) in food safety covered their formation, mitigation, metabolism, and risk assessment. This research emphasized the significance of reducing HAAs during food processing and controlling dietary intake to mitigate associated cancer risks. The review also detailed the metabolism of HAAs in humans and their biomarkers for exposure assessment, underlining the importance of advanced research in mitigating the health risks posed by HAAs (Chen et al., 2020).
properties
IUPAC Name |
2-(3,3-dimethoxycyclobutyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,7-11)8-5-10(6-8,12-3)13-4/h8H,5-7,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRCFZGUVYCVEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CC(C1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)



![6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-ol](/img/structure/B1479366.png)